Chikusetsusaponin Ib

Description

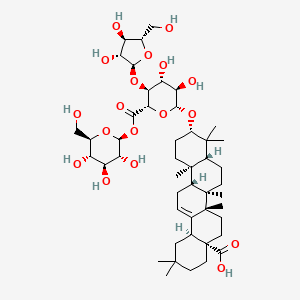

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEOMQZMNZQKNQ-GNDIVNLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Chikusetsusaponin Ib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Chikusetsusaponin Ib, a bioactive saponin isolated from the rhizomes of Panax japonicus. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in deciphering its molecular framework. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. The definitive determination of its chemical structure is paramount for understanding its structure-activity relationships and for enabling its synthesis and further investigation. The elucidation of this compound was first reported in 1976 by Lin et al. in the Chemical & Pharmaceutical Bulletin. Their work established the complete structure through a combination of chemical degradation and comprehensive spectroscopic analysis. This guide revisits and consolidates this foundational data.

Isolation of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. The following protocol outlines the methodology employed for obtaining pure this compound from the rhizomes of Panax japonicus.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered rhizomes of Panax japonicus were subjected to exhaustive extraction with methanol.

-

Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between water and n-butanol. The saponin-rich fraction was concentrated in the n-butanol layer.

-

Column Chromatography: The crude saponin fraction was then subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform, methanol, and water.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing this compound were further purified by preparative thin-layer chromatography on silica gel to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The determination of the intricate molecular structure of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were obtained on a double-focusing mass spectrometer. The sample was introduced via a direct inlet system.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M]⁺ | 926.4875 | 926.4875 | C₄₇H₇₄O₁₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound were recorded in deuterated pyridine (C₅D₅N).

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 100 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as the internal standard.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 38.8 | 25 | 16.9 |

| 2 | 26.7 | 26 | 17.5 |

| 3 | 88.8 | 27 | 27.1 |

| 4 | 39.7 | 28 | 176.1 |

| 5 | 56.0 | 29 | 33.2 |

| 6 | 18.5 | 30 | 24.8 |

| 7 | 35.2 | Glucuronic Acid | |

| 8 | 40.2 | 1' | 107.0 |

| 9 | 47.8 | 2' | 75.5 |

| 10 | 37.1 | 3' | 78.4 |

| 11 | 23.8 | 4' | 81.5 |

| 12 | 126.5 | 5' | 77.2 |

| 13 | 144.1 | 6' | 170.4 |

| 14 | 42.3 | Arabinose | |

| 15 | 28.3 | 1'' | 111.0 |

| 16 | 23.8 | 2'' | 83.3 |

| 17 | 47.2 | 3'' | 78.4 |

| 18 | 42.0 | 4'' | 87.8 |

| 19 | 46.5 | 5'' | 62.4 |

| 20 | 30.9 | Glucose | |

| 21 | 34.2 | 1''' | 95.8 |

| 22 | 33.2 | 2''' | 74.0 |

| 23 | 28.3 | 3''' | 79.0 |

| 24 | 16.9 | 4''' | 71.5 |

| 5''' | 78.4 | ||

| 6''' | 62.7 |

Table 3: ¹H NMR Spectroscopic Data for Anomeric Protons of this compound (in C₅D₅N)

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (GlcA) | 4.88 | d | 7.0 |

| H-1'' (Ara) | 5.15 | d | 4.0 |

| H-1''' (Glc) | 6.35 | d | 8.0 |

Structure Elucidation Workflow

The elucidation of the structure of this compound followed a logical progression of experiments and data analysis. This workflow is visualized in the diagram below.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis. The data presented in this guide, including mass spectrometry and detailed ¹H and ¹³C NMR assignments, provide a foundational understanding of its molecular architecture. This information is critical for researchers engaged in the synthesis, biological evaluation, and development of this compound and its analogs for potential therapeutic applications.

Chikusetsusaponin Ib: A Comprehensive Technical Guide on its Natural Sources and Biosynthesis

Introduction

Chikusetsusaponin Ib is a naturally occurring oleanane-type triterpenoid saponin that has garnered significant interest within the scientific and drug development communities. This document provides an in-depth technical overview of its primary natural sources, biosynthetic pathways, and the experimental methodologies employed for its study. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this bioactive compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its most significant concentrations located in the rhizomes of Panax japonicus. This plant has been a staple in traditional East Asian medicine for its purported anti-inflammatory and tonic properties. While Panax ginseng is renowned for its ginsenosides (dammarane-type saponins), P. japonicus is distinguished by its high content of chikusetsusaponins, which are primarily oleanane-type saponins. The total saponin content in the roots of P. japonicus can be as high as 15%, a concentration that is two to seven times greater than that found in P. ginseng. Other plant species, such as Achyranthes bidentata Blume and Aralia taibaiensis Z. Z. Wang et H. C. Zheng, have also been identified as sources of chikusetsusaponins, though P. japonicus remains the most prominent.

Quantitative Data on this compound Abundance

The concentration of this compound can vary depending on environmental factors such as soil composition and the season of harvest. The table below summarizes the available quantitative data for this compound in its primary natural source.

| Plant Species | Plant Part | Concentration (% of Dry Weight) | Reference |

| Panax japonicus | Rhizome | 0.2–0.5% |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoid saponins. This intricate process begins with the cyclization of 2,3-oxidosqualene, a common precursor for the synthesis of steroids and triterpenoids in plants.

The key steps in the biosynthesis are:

-

Formation of the Triterpene Skeleton: The pathway is initiated by the enzyme β-amyrin synthase (AS), which catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane backbone, β-amyrin.

-

Oxidation: Following the formation of the basic skeleton, a series of oxidation reactions occur. These are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups at various positions on the β-amyrin structure.

-

Glycosylation: The final and most complex phase of the biosynthesis is glycosylation. This involves the sequential addition of sugar moieties to the aglycone (the non-sugar part of the molecule). These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor, such as UDP-glucose, to the aglycone. The specific UGTs involved determine the final structure of the saponin, including the type, number, and linkage of the sugar chains.

Experimental Protocols

The study of this compound involves a series of meticulous experimental procedures, from extraction from its natural source to its final structural characterization.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is outlined below. The choice of solvent and chromatographic technique is crucial for achieving high purity and yield.

-

Sample Preparation: The plant material, typically the dried rhizomes of P. japonicus, is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a polar solvent. Commonly used solvents include methanol or aqueous ethanol (typically 70-95%). Techniques such as maceration, sonication, or reflux extraction can be employed to enhance the extraction efficiency.

-

Purification: The crude extract is then subjected to various chromatographic techniques for the isolation of this compound. A combination of methods is often necessary. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the separation of saponins. This may be followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

Structural Elucidation and Quantification

Once isolated, the structure of this compound is confirmed, and its quantity in a given sample is determined using modern analytical techniques.

-

Structural Elucidation: The precise chemical structure is determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to determine the carbon-hydrogen framework, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern.

-

Quantification: For the accurate and sensitive quantification of this compound in plant extracts, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers high resolution and specificity, allowing for the precise measurement of the compound even in complex mixtures.

Physicochemical Properties of Chikusetsusaponin Ib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikusetsusaponin Ib is a triterpenoid saponin isolated from the rhizomes of Panax japonicus, a plant used in traditional medicine. It is distinguished by its oleanane-type aglycone structure. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis of its biological activity, and visual representations of key processes. The primary biological activity identified for this compound is the potent inhibition of acetylcholinesterase (AChE), suggesting its potential in research related to neurodegenerative diseases such as Alzheimer's.[1][2]

Physicochemical Characteristics

General and Computed Properties

The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: General Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 59252-87-8 | [1][5][6] |

| Molecular Formula | C₄₇H₇₄O₁₈ | [6] |

| Molecular Weight | 927.1 g/mol | [6] |

| Appearance | Powder | |

| Natural Source | Rhizomes of Panax japonicus | [7][8][9][10] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| Exact Mass | 926.48751551 Da | [6] |

| Monoisotopic Mass | 926.48751551 Da | [6] |

| XLogP3-AA | 2.8 | [6] |

| Hydrogen Bond Donor Count | 10 | [6] |

| Hydrogen Bond Acceptor Count | 18 | [6] |

| Rotatable Bond Count | 9 | [6] |

| Topological Polar Surface Area | 292 Ų | [6] |

Solubility

Qualitative solubility data for this compound has been reported by commercial suppliers.

Table 3: Qualitative Solubility

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the isolation of chikusetsusaponins from their natural source and for the characterization of the biological activity of this compound.

Isolation and Purification of Chikusetsusaponins from Panax japonicus

While a protocol specific to this compound is not detailed in the available literature, the following is a representative procedure for the isolation and purification of saponins from Panax japonicus rhizomes, based on common phytochemical techniques.

Objective: To extract and purify chikusetsusaponins from the dried rhizomes of Panax japonicus.

Materials:

-

Dried and powdered rhizomes of Panax japonicus

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., Chloroform, Methanol, Water, Ethyl Acetate)

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates and developing tank

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate 1 kg of powdered, dried rhizomes of P. japonicus with 10 L of methanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in 1 L of water.

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with an equal volume of n-butanol three times.

-

Combine the n-butanol fractions and evaporate the solvent under reduced pressure to obtain the total saponin fraction.

-

-

Column Chromatography (Silica Gel):

-

Subject the total saponin fraction to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with a chloroform-methanol mixture and gradually increasing the proportion of methanol, followed by a methanol-water mixture.

-

Collect fractions and monitor by TLC, visualizing with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating) to identify saponin-containing fractions.

-

Pool fractions with similar TLC profiles.

-

-

Purification (Sephadex LH-20 and Reversed-Phase HPLC):

-

Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

-

Subject the resulting fractions to preparative reversed-phase (C18) HPLC.

-

Use a gradient of acetonitrile and water as the mobile phase to isolate individual saponins.

-

Monitor the effluent with a UV detector and collect peaks corresponding to individual compounds.

-

Combine the pure fractions of the target compound (this compound) and remove the solvent under vacuum.

-

Lyophilize the final product to obtain a pure, powdered sample.

-

Confirm the structure and purity using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR) and analytical HPLC.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound.

Objective: To quantify the in-vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM solution of DTNB in 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare a 14 mM solution of ATCI in deionized water.

-

Prepare a stock solution of AChE (e.g., 1 U/mL) in the phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the this compound solution at various concentrations (or solvent for the control).

-

10 µL of the AChE enzyme solution.

-

-

Mix and incubate the plate at 25°C for 10 minutes.

-

After incubation, add 10 µL of the 10 mM DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the 14 mM ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 5-10 minutes to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the isolation of chikusetsusaponins and the mechanism of action of this compound as an acetylcholinesterase inhibitor.

Figure 1: General Workflow for Saponin Isolation

Figure 2: Mechanism of Acetylcholinesterase Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. molnova.cn [molnova.cn]

- 5. 59252-87-8 | MFCD34180706 | this compound [aaronchem.com]

- 6. Chikusetsu saponin Ib | C47H74O18 | CID 77916057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New triterpenoid saponins from fruits specimens of Panax japonicus collected in Kumamoto and Miyazaki prefectures (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Panax japonicus and chikusetsusaponins: A review of diverse biological activities and pharmacology mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New triterpenoid saponins from fruit specimens of Panax japonicus collected in Toyama prefecture and Hokkaido (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chikusetsusaponin Ib: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chikusetsusaponin Ib, a prominent member of the oleanane-type triterpenoid saponins, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the rhizomes of Panax japonicus and other medicinal plants, this natural compound has demonstrated potent anti-inflammatory, anti-cancer, and cytoprotective effects in a variety of in vitro models. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound and its closely related analogs, Chikusetsusaponin IVa and V, summarizing key findings on its molecular targets and signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of this promising therapeutic agent.

Core Mechanisms of Action

This compound and its analogs exert their biological effects through a multi-pronged approach, primarily by modulating key cellular signaling pathways involved in inflammation, apoptosis, and autophagy.

Anti-Inflammatory Effects

The anti-inflammatory properties of Chikusetsusaponins are well-documented and are largely attributed to their ability to suppress pro-inflammatory mediators. In cellular models of inflammation, particularly those utilizing lipopolysaccharide (LPS)-stimulated macrophages (such as RAW264.7 and THP-1 cells), these saponins have been shown to dose-dependently inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1][2][3][4].

The primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Chikusetsusaponins have been observed to suppress the activation of NF-κB and downregulate the phosphorylation of key MAPK members such as ERK, p38, and JNK[3][4]. Furthermore, some studies suggest that these effects are mediated, in part, through the TLR4/CD14 receptor complex[3]. Another layer of regulation involves the SIRT1/NF-κB signaling pathway, where Chikusetsusaponin V has been shown to abolish the LPS-induced downregulation of SIRT1 and upregulation of acetylated-NF-κB p65[1][2]. More recent findings indicate that Chikusetsusaponin IVa can also exert its anti-inflammatory effects by modulating the miR-155/GSK-3β signaling axis, which in turn inhibits the NF-κB pathway[5].

Anti-Cancer Effects

Chikusetsusaponins exhibit significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including ovarian cancer (A2780 and HEY) and liver cancer (HepG2) cells[6][7]. The anti-cancer mechanism involves several interconnected processes:

-

Cell Cycle Arrest: Chikusetsusaponin IVa methyl ester has been shown to induce G1 cell cycle arrest, which is accompanied by the downregulation of cyclin D1, CDK2, and CDK6[6].

-

Induction of Apoptosis: A key feature of the anti-cancer activity of these saponins is the induction of apoptosis. This is achieved through the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential, an increase in Annexin V positive cells, and nuclear chromatin condensation[6][7]. The expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 and -9 is enhanced, while the expression of the anti-apoptotic protein Bcl-2 is decreased[6][7]. Furthermore, the p53-mediated apoptosis pathway is activated, with upregulation of p53 and p21[7].

-

Inhibition of Migration and Invasion: In ovarian cancer cells, Chikusetsusaponin IVa methyl ester has been found to suppress cell migration and invasion. This is associated with the downregulation of proteins involved in cell motility, such as Cdc42, Rac, and RohA, as well as matrix metalloproteinases MMP2 and MMP9[6].

Modulation of Autophagy

Recent studies have shed light on the role of Chikusetsusaponin IVa in modulating autophagy, a cellular process for degrading and recycling cellular components[8][9][10][11]. Chikusetsusaponin IVa has been shown to enhance autophagy and mitophagy, a selective form of autophagy for clearing damaged mitochondria. This effect is linked to the activation of the AMPK signaling pathway, suggesting that Chikusetsusaponin IVa may directly bind to and activate AMPK[12]. The induction of autophagy contributes to its anti-aging effects by reducing mitochondrial reactive oxygen species (ROS) and improving mitochondrial respiratory function[12].

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Chikusetsusaponins.

Table 1: Anti-proliferative Activity of Chikusetsusaponin IVa Methyl Ester in Ovarian Cancer Cells [6]

| Cell Line | IC50 (µM) |

| A2780 | < 10 |

| HEY | < 10 |

Table 2: Effects of Chikusetsusaponin V on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages [3]

| Mediator | Concentration of CsV (µM) | Inhibition |

| NO | 10, 20, 40 | Dose-dependent |

| iNOS | 10, 20, 40 | Dose-dependent |

| TNF-α | 10, 20, 40 | Dose-dependent |

| IL-1β | 10, 20, 40 | Dose-dependent |

Table 3: Effects of Chikusetsusaponin IVa on Pro-inflammatory Mediator Expression in LPS-stimulated THP-1 Macrophages [4]

| Mediator (mRNA and Protein) | Concentration of Chi IVa | Effect |

| iNOS | Dose-dependent | Markedly decreased |

| COX-2 | Dose-dependent | Markedly decreased |

| IL-1β | Dose-dependent | Markedly decreased |

| IL-6 | Dose-dependent | Markedly decreased |

| TNF-α | Dose-dependent | Markedly decreased |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A2780, HEY, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Chikusetsusaponin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with Chikusetsusaponin at the desired concentrations for the indicated time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with specific primary antibodies (e.g., against NF-κB, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Inflammatory Cytokines (ELISA)

-

Sample Collection: The cell culture supernatant is collected after treatment with Chikusetsusaponin and/or LPS.

-

ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at 450 nm, and the cytokine concentrations are calculated based on a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a general experimental workflow for studying the in vitro effects of this compound.

References

- 1. Chikusetsusaponin V Inhibits LPS-Activated Inflammatory Responses via SIRT1/NF-κB Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chikusetsusaponin V inhibits inflammatory responses via NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of Chikusetsusaponin IVa on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MiR-155/GSK-3β mediates anti-inflammatory effect of Chikusetsusaponin IVa by inhibiting NF-κB signaling pathway in LPS-induced RAW264.7 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chikusetsusaponin IVa methyl ester induces G1 cell cycle arrest, triggers apoptosis and inhibits migration and invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of chikusetsusaponin IV and V induced apoptosis in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into autophagosome biogenesis from in vitro reconstitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution of fusion between immature autophagosomes and endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Biology Strategies to Study Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistically Dissecting Autophagy: Insights from In Vitro Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chikusetsu saponin IVa attenuates aging by improving autophagy and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chikusetsusaponin Ib: A Focused Review of its Acetylcholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikusetsusaponin Ib, a triterpenoid saponin, has been identified as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine. This activity suggests its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease, where cholinergic deficit is a key pathological feature. While extensive research is available for related compounds like Chikusetsusaponin IVa and V, the body of literature specifically detailing the biological activities of this compound is more focused. This technical guide provides a comprehensive review of the known biological activity of this compound, presents a detailed experimental protocol for assessing its primary mechanism of action, and contextualizes its activity within the broader family of chikusetsusaponins.

Introduction to this compound

Chikusetsusaponins are a class of oleanane-type triterpenoid saponins predominantly isolated from plants of the Panax genus, such as Panax japonicus (Japanese ginseng).[1] These natural compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] this compound, with the molecular formula C47H74O18, is structurally similar to other members of its class but exhibits a distinct biological activity profile.[1] The primary and most clearly elucidated biological function of this compound to date is its potent inhibition of acetylcholinesterase (AChE).[1]

Core Biological Activity: Acetylcholinesterase Inhibition

The most significant reported biological activity of this compound is its role as a potent inhibitor of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme in the cholinergic nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thus terminating the synaptic signal. In neurodegenerative diseases like Alzheimer's, a decline in acetylcholine levels contributes to cognitive deficits. By inhibiting AChE, this compound can increase the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed by several FDA-approved drugs for Alzheimer's disease.[1]

A key study by Li et al. (2017) utilized ultrafiltration liquid chromatography-mass spectrometry (UFLC-MS) to screen for and identify AChE ligands from the leaves of Panax japonicus. This work successfully identified this compound as one of the five major compounds with potent AChE inhibitory activity.[1] While this foundational study established this activity, the specific IC50 value for this compound was not available in the accessed literature.

Proposed Mechanism of Action

The mechanism by which this compound exerts its potential anti-Alzheimer's disease effects is through the direct inhibition of acetylcholinesterase. This enzymatic inhibition leads to an increase in acetylcholine levels in the brain, which may help to ameliorate the cognitive symptoms associated with the disease.

Caption: Inhibition of AChE by this compound increases acetylcholine levels.

Quantitative Data

As of the latest literature review, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound against acetylcholinesterase from the primary literature was not publicly accessible. The compound is described qualitatively as a "potent AChE inhibitor".[1] For a comprehensive understanding, further studies reporting these quantitative metrics are necessary.

Experimental Protocols

The standard method for determining acetylcholinesterase inhibition in vitro is the spectrophotometric method developed by Ellman. The following is a detailed, representative protocol based on this method, which would be analogous to the one used to identify the activity of this compound.[5][6][7]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the percentage inhibition of acetylcholinesterase activity by this compound and to calculate its IC50 value.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Galantamine or Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL).

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 14 mM) in phosphate buffer.

-

Prepare a stock solution of this compound and create a series of dilutions to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 140 µL of phosphate buffer, 10 µL of the this compound solution (at a specific dilution), and 10 µL of the AChE solution to each well.

-

Control Wells: Add 140 µL of phosphate buffer, 10 µL of the solvent used for the test compound (e.g., DMSO), and 10 µL of the AChE solution.

-

Blank Wells: Add 150 µL of phosphate buffer and 10 µL of the this compound solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation:

-

Add 10 µL of DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately shake the plate for 1 minute.

-

Measure the absorbance at 412 nm using a microplate reader at timed intervals (e.g., every minute for 10 minutes) to determine the rate of reaction. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

-

Calculation of Inhibition:

-

The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Broader Context: Activities of Related Chikusetsusaponins

While research on this compound is currently focused on AChE inhibition, its close structural relatives, Chikusetsusaponin IVa and V, have been extensively studied and demonstrate a wider range of biological activities. Understanding these provides valuable context for the potential, yet unexplored, functions of this compound.

Chikusetsusaponin IVa

Chikusetsusaponin IVa is a well-researched saponin with a multitude of documented pharmacological effects.

| Biological Activity | Model System | Key Findings & Quantitative Data | Signaling Pathway(s) |

| Anti-inflammatory | LPS-stimulated THP-1 macrophages | Dose-dependently decreased iNOS, COX-2, TNF-α, IL-1β, and IL-6.[8] | NF-κB, MAPK (ERK, JNK, p38)[8] |

| Anti-cancer | Ovarian cancer cells (A2780, HEY) | IC50 < 10 µM; induced G1 cell cycle arrest and apoptosis.[1] | Down-regulation of cyclin D1, CDK2, CDK6; modulation of Bax/Bcl-2.[1] |

| Neuroprotective | Isoflurane-induced neurotoxicity in rats | Attenuated neuroapoptosis and cognitive deficits.[9] | SIRT1/ERK1/2[9] |

| Anti-obesity | 3T3-L1 preadipocytes | Inhibited adipocyte differentiation.[2] | Down-regulation of PPARγ, C/EBPα, FAS, FABP4[2] |

| Hepatoprotective | CCl4-induced liver fibrosis in mice | Alleviated liver fibrosis and injury. | Down-regulation of YAP and TAZ[3] |

digraph "Chikusetsusaponin_IVa_Anti_Inflammatory_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"LPS" [label="LPS", fillcolor="#FFFFFF", fontcolor="#202124"]; "TLR4" [label="TLR4", fillcolor="#FFFFFF", fontcolor="#202124"]; "MAPK" [label="MAPK\n(ERK, JNK, p38)", fillcolor="#FFFFFF", fontcolor="#202124"]; "IKK" [label="IKK", fillcolor="#FFFFFF", fontcolor="#202124"]; "IκBα" [label="IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; "NFκB" [label="NF-κB", fillcolor="#FFFFFF", fontcolor="#202124"]; "Nucleus" [label="Nucleus", shape=oval, style=dashed]; "Inflammatory_Genes" [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chikusetsusaponin_IVa" [label="Chikusetsusaponin IVa", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "MAPK"; "TLR4" -> "IKK"; "IKK" -> "IκBα" [label="phosphorylates"]; "IκBα" -> "NFκB" [label="releases", style=dashed]; "NFκB" -> "Nucleus"; "Nucleus" -> "Inflammatory_Genes" [label="activates"];

"Chikusetsusaponin_IVa" -> "MAPK" [arrowhead=tee, color="#EA4335", fontcolor="#EA4335", label="Inhibits"]; "Chikusetsusaponin_IVa" -> "IKK" [arrowhead=tee, color="#EA4335", fontcolor="#EA4335", label="Inhibits"]; }

Caption: Anti-inflammatory mechanism of Chikusetsusaponin IVa via NF-κB and MAPK.

Chikusetsusaponin V

Chikusetsusaponin V also exhibits potent anti-inflammatory and neuroprotective effects through distinct signaling pathways.

| Biological Activity | Model System | Key Findings & Quantitative Data | Signaling Pathway(s) |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Dose-dependently suppressed NO, TNF-α, and IL-1β production.[7] | SIRT1/NF-κB[7] |

| Neuroprotective | Cerebral ischemia/reperfusion in mice | Attenuated injury, reduced infarct volume, and decreased apoptosis. | AMPK/SIRT-1/PGC-1α |

digraph "Chikusetsusaponin_V_Anti_Inflammatory_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"LPS" [label="LPS", fillcolor="#FFFFFF", fontcolor="#202124"]; "SIRT1" [label="SIRT1", fillcolor="#FFFFFF", fontcolor="#202124"]; "NFκB_p65" [label="NF-κB p65", fillcolor="#FFFFFF", fontcolor="#202124"]; "Ac_NFκB_p65" [label="Acetylated-NF-κB p65\n(Active)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inflammatory_Cytokines" [label="Inflammatory Cytokines\n(NO, TNF-α, IL-1β)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chikusetsusaponin_V" [label="Chikusetsusaponin V", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LPS" -> "SIRT1" [arrowhead=tee, color="#EA4335", label="Downregulates"]; "LPS" -> "Ac_NFκB_p65" [arrowhead=normal, color="#34A853", label="Upregulates"]; "SIRT1" -> "NFκB_p65" [label="Deacetylates"]; "Ac_NFκB_p65" -> "Inflammatory_Cytokines" [label="Promotes Production"];

"Chikusetsusaponin_V" -> "SIRT1" [arrowhead=normal, color="#34A853", label="Upregulates"]; }

Caption: Anti-inflammatory mechanism of Chikusetsusaponin V via the SIRT1/NF-κB pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a clearly identified role as a potent acetylcholinesterase inhibitor. This positions it as a molecule of interest for further investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease. However, the current body of research is limited compared to its analogues, Chikusetsusaponin IVa and V.

To advance the therapeutic potential of this compound, future research should focus on:

-

Quantitative Characterization: Determining the IC50 values for AChE and butyrylcholinesterase (BChE) inhibition to understand its potency and selectivity.

-

In Vivo Efficacy: Evaluating its ability to improve cognitive function in animal models of Alzheimer's disease.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its bioavailability and suitability as a drug candidate.

-

Broadening the Scope: Investigating other potential biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects, which are prevalent in structurally related saponins.

A deeper understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Qualitative and Quantitative Analysis of the Saponins in Panacis Japonici Rhizoma Using Ultra-Fast Liquid Chromatography Coupled with Triple Quadrupole-Time of Flight Tandem Mass Spectrometry and Ultra-Fast Liquid Chromatography Coupled with Triple Quadrupole-Linear Ion Trap Tandem Mass Spectrometry [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP4208257A1 - The antiviral drug tilorone is a potent and selective inhibitor of acetylcholinesterase - Google Patents [patents.google.com]

Unveiling Chikusetsusaponin Ib: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax japonicus, a perennial herb belonging to the Araliaceae family, has a long-standing history in traditional medicine, particularly in China and Japan.[1][2][3][4] Its rhizomes are a rich source of bioactive triterpenoid saponins, broadly classified into dammarane-type and oleanane-type.[5] Among the prominent oleanane-type saponins are the chikusetsusaponins, with Chikusetsusaponin Ib being a subject of growing scientific interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Panax japonicus, detailing the experimental protocols, summarizing quantitative data, and visualizing its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

Chikusetsusaponins were first identified by Japanese researchers from Panax japonicus.[5] These compounds are characterized by an oleanane triterpenoid structure. The total saponin content in the roots of Panax japonicus can be as high as 15%, which is significantly greater than that found in Panax ginseng.[5] While a variety of chikusetsusaponins have been isolated and characterized, including chikusetsusaponins III, IV, IVa, and V, this guide will focus on the methodologies pertinent to this compound.[1][5]

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of chikusetsusaponins from Panax japonicus.[1][3]

1. Extraction of Total Saponins:

-

Plant Material: Dried rhizomes of Panax japonicus.

-

Procedure:

-

The dried rhizomes (1 kg) are pulverized into a coarse powder.

-

The powdered material is extracted three times by refluxing with methanol (3 L) to exhaustively extract the saponins.

-

The methanol extracts are combined, and the solvent is removed under reduced pressure to yield a crude extract (approximately 370 g).

-

2. Preliminary Purification of Total Saponins:

-

Stationary Phase: Reversed-phase highly porous polymer resin (e.g., DIAION HP-20).

-

Procedure:

-

The crude extract is subjected to chromatography on a DIAION HP-20 column.

-

The column is washed sequentially with water, 30% methanol, and 50% methanol to remove impurities.

-

The total saponin fraction is then eluted with methanol.

-

The solvent from the methanol eluate is evaporated under reduced pressure to yield the total chikusetsusaponins.

-

3. Isolation of this compound:

Further purification to isolate this compound typically involves repeated column chromatography techniques.

-

Chromatographic Methods:

-

Silica Gel Column Chromatography: The total saponin fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase (RP-18) Column Chromatography: Fractions enriched with this compound are further purified on an RP-18 column using a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with an ODS (octadecylsilyl) column and a mobile phase of acetonitrile-water or methanol-water.

-

Workflow for Isolation and Purification of this compound

Caption: Isolation and purification workflow for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Panax japonicus.

Table 1: Saponin Content in Panax japonicus

| Saponin | Content | Reference |

| Total Saponins | Up to 15% of dried root weight | [5] |

| Oleanane Triterpenoids | >85% of total saponins | [5] |

Table 2: In Vitro Anti-proliferative Activity of a Chikusetsusaponin Derivative

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Chikusetsusaponin IVa methyl ester | A2780 (Ovarian Cancer) | < 10 | [6] |

| Chikusetsusaponin IVa methyl ester | HEY (Ovarian Cancer) | < 10 | [6] |

Table 3: Concentrations Used in Anti-inflammatory Assays of Related Chikusetsusaponins

| Compound | Cell Line | Concentration Range | Effect | Reference |

| Chikusetsusaponin IVa | THP-1 (Human Macrophages) | 50, 100, 200 µg/mL | Dose-dependent decrease in iNOS, COX-2, IL-1β, IL-6, TNF-α | [7][8] |

| Chikusetsusaponin V | RAW 264.7 (Murine Macrophages) | Not specified (dose-dependent) | Inhibition of NO, iNOS, TNF-α, IL-1β expression | [9] |

| Chikusetsusaponins (mixture) | Human Neutrophils | 0.78 to 43.6 µmol/L | Inhibition of superoxide anion generation and elastase release | [2][5] |

Biological Activities and Signaling Pathways

This compound and its related compounds exhibit a range of biological activities, primarily anti-inflammatory and anti-cancer effects. These activities are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Chikusetsusaponins have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is largely achieved through the suppression of the NF-κB and MAPK signaling pathways.[5][7][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chikusetsusaponins have been shown to inhibit this process.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, also plays a crucial role in inflammation. Phosphorylation and activation of these kinases lead to the activation of transcription factors that regulate the expression of inflammatory mediators. Chikusetsusaponins can downregulate the phosphorylation of these MAPK proteins.[7]

Anti-inflammatory Signaling Pathway of Chikusetsusaponins

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Anti-cancer Activity

Certain derivatives of chikusetsusaponins have shown promising anti-cancer properties. For instance, Chikusetsusaponin IVa methyl ester has been found to induce G1 cell cycle arrest and apoptosis in ovarian cancer cells.[6] This is achieved through the downregulation of key cell cycle proteins like cyclin D1, CDK2, and CDK6, and modulation of apoptotic proteins such as Bax, Bcl-2, and cleaved PARP.[6]

Proposed Anti-Cancer Signaling of a Chikusetsusaponin Derivative

Caption: Proposed anti-cancer mechanism of a Chikusetsusaponin derivative.

Conclusion

This compound, a prominent oleanane-type saponin from Panax japonicus, represents a promising natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, relying on a combination of extraction and chromatographic techniques. Its demonstrated anti-inflammatory and potential anti-cancer activities, mediated through the modulation of critical signaling pathways like NF-κB and MAPK, underscore its importance for further pharmacological investigation and drug development. This technical guide provides a foundational resource for researchers aiming to explore the full therapeutic utility of this compound and other related compounds from this valuable medicinal plant.

References

- 1. Anti-obesity effects of chikusetsusaponins isolated from Panax japonicus rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-obesity effects of chikusetsusaponins isolated from Panax japonicus rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Panax japonicus and chikusetsusaponins: A review of diverse biological activities and pharmacology mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Panax japonicus and chikusetsusaponins: A review of diverse biological activities and pharmacology mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chikusetsusaponin IVa methyl ester induces G1 cell cycle arrest, triggers apoptosis and inhibits migration and invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of Chikusetsusaponin IVa on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chikusetsusaponin V inhibits inflammatory responses via NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Chikusetsusaponin Ib: Molecular Properties

This guide provides essential physicochemical data for Chikusetsusaponin Ib, a triterpenoid saponin of interest to researchers in pharmacology and natural product chemistry. The information is presented to support drug development and scientific investigation.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, including dosage calculations, analytical method development, and interpretation of biological activity.

| Property | Value |

| Molecular Formula | C47H74O18[1][2] |

| Molecular Weight | 927.1 g/mol [1][2] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

Figure 1: Core molecular properties of this compound.

References

Spectroscopic and Structural Elucidation of Chikusetsusaponin Ib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chikusetsusaponin Ib is a naturally occurring oleanane-type triterpenoid saponin, primarily isolated from the rhizomes of Panax japonicus (Japanese Chikusetsu ginseng). Saponins from the Panax genus are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate spectroscopic data is paramount for the identification, quantification, and structural confirmation of these compounds in complex botanical extracts and formulated products. This guide serves as a resource for researchers engaged in the analysis of this compound and related saponins.

Spectroscopic Data

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of saponins. For this compound, the following mass data has been reported:

| Parameter | Value | Source |

| Molecular Formula | C₄₇H₇₄O₁₈ | PubChem |

| Exact Mass | 926.48751551 Da | PubChem |

| Molecular Weight | 927.1 g/mol | PubChem |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A complete set of experimentally determined ¹H and ¹³C NMR chemical shift data for this compound is not available in the reviewed literature. However, based on the known structure and general spectral characteristics of oleanane-type saponins, the expected chemical shift regions are outlined below.

2.2.1. ¹H NMR Spectroscopy

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Anomeric Protons (Sugar Moieties) | 4.5 - 6.0 | Typically appear as doublets. |

| Oleanane Backbone Protons | 0.7 - 2.5 | Complex region with overlapping signals. |

| Methyl Protons (Aglycone) | 0.7 - 1.5 | Appear as singlets. |

| Olefinic Proton (C-12) | ~5.3 | Characteristic signal for the olean-12-ene skeleton. |

| Sugar Moiety Protons | 3.0 - 4.5 | Overlapping multiplets. |

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound.

2.2.2. ¹³C NMR Spectroscopy

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (Ester) | 170 - 180 | |

| Olefinic Carbons (C-12, C-13) | 120 - 145 | |

| Anomeric Carbons (Sugar Moieties) | 95 - 110 | |

| Oxygenated Carbons (Sugar & Aglycone) | 60 - 90 | |

| Aliphatic Carbons (Aglycone) | 15 - 60 | |

| Methyl Carbons (Aglycone) | 15 - 30 |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound.

Experimental Protocols

The following protocols are generalized methodologies for the isolation and spectroscopic analysis of saponins like this compound from plant material.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Panax japonicus) is typically extracted with a polar solvent such as methanol or ethanol, often under reflux.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are generally found in the more polar fractions (e.g., n-butanol).

-

Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, which may include:

-

Column Chromatography: Using silica gel or reversed-phase (C18) stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain high-purity compounds.

-

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified saponin are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural elucidation.

Mass Spectrometry

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for saponins, typically in negative ion mode.

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.

Conclusion

While the complete NMR spectroscopic data for this compound remains to be fully disclosed in publicly accessible literature, this guide provides the foundational mass spectrometry data and standardized experimental protocols necessary for its analysis. The presented workflow and expected NMR chemical shift ranges offer a valuable resource for researchers in natural product chemistry and drug development, facilitating the identification and characterization of this and other related saponins. Further research is warranted to publish a definitive and complete set of spectroscopic data for this compound.

Unveiling Chikusetsusaponin Ib: A Potential Therapeutic Agent Targeting Acetylcholinesterase

For Immediate Release: November 7, 2025

Shanghai, China – In the ongoing quest for novel therapeutic agents for neurodegenerative diseases, the natural compound Chikusetsusaponin Ib has emerged as a molecule of interest for researchers, scientists, and drug development professionals. A comprehensive technical analysis reveals its primary therapeutic target to be acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. This guide provides an in-depth look at the available scientific data, experimental methodologies, and the core signaling pathway associated with this compound's mechanism of action.

Recent scientific investigations have pinpointed this compound as a potent inhibitor of acetylcholinesterase (AChE)[1]. The inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.

A pivotal study successfully identified this compound, along with other saponins from the leaves of Panax japonicus, as a significant AChE inhibitor through an ultrafiltration liquid chromatography-mass spectrometry (UFLC-MS) screening method[1]. The bioactivity of these compounds was further assessed using a PC12 cell model, a well-established line in neurobiological research[1]. While the specific quantitative data for this compound's inhibitory concentration (IC50) is detailed within the primary literature, this guide summarizes the key findings and methodologies.

Quantitative Analysis of Bioactivity

The following table summarizes the known biological activity of this compound. The data is derived from in vitro screening assays.

| Therapeutic Target | Compound | Experimental Model | Key Quantitative Finding | Reference |

| Acetylcholinesterase (AChE) | This compound | In vitro enzyme assay | Potent Inhibitor | Li S, et al. (2017)[1] |

Core Signaling Pathway and Mechanism of Action

This compound exerts its potential therapeutic effect by directly inhibiting the enzymatic activity of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By blocking AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Detailed Experimental Methodologies

The identification and characterization of this compound as an AChE inhibitor involved a multi-step process, from extraction to bioactivity assessment.

Experimental Workflow: From Plant to Bioactive Compound

The overall workflow for identifying this compound as an AChE inhibitor is outlined below.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely used standard for measuring AChE activity.

-

Reagents and Preparation:

-

Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Acetylthiocholine iodide (ATCI), the substrate.

-

Phosphate buffer (pH 8.0).

-

This compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then diluted to various concentrations for testing.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, the test compound solution (this compound at varying concentrations), and the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a predefined period (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate anion) at a wavelength of approximately 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of a control reaction without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Neuroprotection Assessment in PC12 Cells

The PC12 cell line, derived from a rat pheochromocytoma, is a common model to assess the neuroprotective effects of compounds against toxins.

-

Cell Culture and Differentiation:

-

Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

-

To induce a neuronal phenotype, treat the cells with Nerve Growth Factor (NGF) for several days. Differentiated cells will extend neurites and become more representative of neurons.

-

-

Induction of Cell Injury:

-

Expose the differentiated PC12 cells to a neurotoxic agent relevant to Alzheimer's disease pathology, such as amyloid-beta (Aβ) peptide or glutamate, to induce cell damage or death.

-

-

Treatment and Assessment:

-

Pre-treat a set of cells with varying concentrations of this compound for a specified duration before adding the neurotoxin.

-

After the treatment period, assess cell viability using methods such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies cell membrane damage by measuring lactate dehydrogenase release into the culture medium.

-

-

Data Analysis:

-

Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.

-

An increase in cell viability in the presence of this compound indicates a neuroprotective effect.

-

Future Directions

The identification of this compound as a potent acetylcholinesterase inhibitor provides a strong rationale for further investigation. Future research should focus on obtaining detailed kinetic data of its interaction with AChE, evaluating its efficacy and safety in preclinical animal models of Alzheimer's disease, and exploring its blood-brain barrier permeability. These steps will be crucial in determining the potential of this compound as a viable therapeutic candidate.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Chikusetsusaponin Ib

An High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chikusetsusaponin IVb is presented in this application note. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the determination of this compound in various samples.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of Chikusetsusaponin IVb. The separation is achieved on a C18 analytical column using a gradient elution of acetonitrile and water containing a small percentage of acid to improve peak shape. The concentration of Chikusetsusaponin IVb is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards. Due to the lack of a strong chromophore in saponins, detection is typically performed at a low wavelength, such as 203 nm.[1][2][3]

Application Note

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

pH meter

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

Chikusetsusaponin IVb reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade)

-

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of Chikusetsusaponin IVb is provided in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm[2] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water[3][4] |

| Mobile Phase B | Acetonitrile[3][4] |

| Gradient Elution | 0-15 min, 30-40% B; 15-25 min, 40-60% B; 25-30 min, 60-30% B |

| Flow Rate | 1.0 mL/min[2][3][5][6] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 203 nm[2][3][5] |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chikusetsusaponin IVb reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.

Preparation of Sample Solutions

-

Extraction: Accurately weigh a suitable amount of the homogenized sample material.

-

Add a known volume of 70% ethanol and extract using ultrasonication for 60 minutes.[2]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

System Suitability

Before starting the analysis, the HPLC system's performance should be evaluated by injecting a standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Calibration Curve

-

Inject 10 µL of each working standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of Chikusetsusaponin IVb.

-

The calibration curve should exhibit good linearity with a coefficient of determination (r²) of ≥ 0.999.[2][4][5]

Sample Analysis and Quantification

-

Inject 10 µL of the prepared sample solution into the HPLC system.

-

Identify the Chikusetsusaponin IVb peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of Chikusetsusaponin IVb in the sample using the regression equation obtained from the calibration curve.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines.[4] The validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | ≥ 0.999[2][4][5] |

| Precision (RSD%) | < 2.0%[2] |

| Accuracy (Recovery %) | 98.0 - 102.0%[2][4] |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of the core HPLC system components.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Chikusetsusaponin Ib

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Chikusetsusaponin Ib in various in vitro cell-based assays. The information is curated for researchers in drug discovery and cell biology, focusing on the anti-inflammatory and potential anti-cancer applications of this natural compound.

Introduction to this compound

This compound is a triterpenoid saponin isolated from the roots of Panax japonicus var. major.[1] Saponins from this plant family are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] While research on this compound is emerging, initial studies have highlighted its potent anti-inflammatory properties, particularly in modulating neutrophil activity.[1][4] This document will focus on its demonstrated effects and provide protocols for their investigation, as well as explore potential applications based on the activities of closely related saponins.

Anti-Inflammatory Applications: Inhibition of Neutrophil Activation

This compound has been shown to be a potent inhibitor of superoxide anion generation and elastase release in human neutrophils stimulated with fMLP/CB (formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B).[1] This suggests its potential as a therapeutic agent for inflammatory conditions characterized by excessive neutrophil activation.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on human neutrophil functions.

| Assay Target | Cell Type | Stimulant | IC50 (µM) | Reference |

| Superoxide Anion Generation | Human Neutrophils | fMLP/CB | 3.19 ± 0.64 | [1] |

| Elastase Release | Human Neutrophils | fMLP/CB | 2.58 ± 0.51 | [1] |

Experimental Workflow: Neutrophil Activation Assay

The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound on neutrophils.

Detailed Protocol: Inhibition of Superoxide Anion Generation

This protocol is adapted from methodologies used for assessing neutrophil function.

Materials:

-

This compound

-

Human neutrophils, freshly isolated

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cytochrome c

-

fMLP (formyl-L-methionyl-L-leucyl-L-phenylalanine)

-

Cytochalasin B (CB)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in HBSS to achieve the desired final concentrations.

-

Prepare a stock solution of fMLP and Cytochalasin B in DMSO.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add neutrophils, Cytochrome c, and the various concentrations of this compound (or vehicle control - DMSO).

-

Incubate the plate at 37°C for 5 minutes.

-